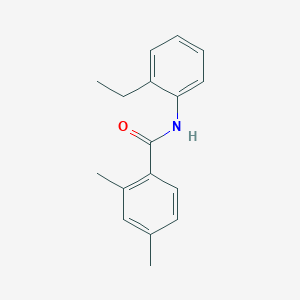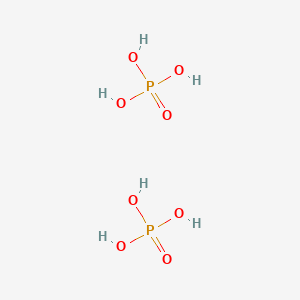![molecular formula C11H16FN3 B12525598 N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine CAS No. 655251-09-5](/img/structure/B12525598.png)
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine is an organic compound with the molecular formula C11H16FN3 It is a derivative of guanidine, characterized by the presence of a fluoropropyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine typically involves the reaction of 3-(3-fluoropropyl)benzyl chloride with guanidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide, potassium carbonate; in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets. It is known to:
Enhance the release of neurotransmitters: such as acetylcholine.
Modulate enzyme activity: , particularly those involved in neurotransmitter synthesis and degradation.
Interact with receptor sites: on cell membranes, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’'-{[3-(3-Trifluoromethyl)phenyl]methyl}guanidine
- N’'-{[3-(3-Chloropropyl)phenyl]methyl}guanidine
- N’'-{[3-(3-Bromopropyl)phenyl]methyl}guanidine
Uniqueness
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with target sites.
This detailed article provides a comprehensive overview of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
655251-09-5 |
|---|---|
Molekularformel |
C11H16FN3 |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
2-[[3-(3-fluoropropyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C11H16FN3/c12-6-2-5-9-3-1-4-10(7-9)8-15-11(13)14/h1,3-4,7H,2,5-6,8H2,(H4,13,14,15) |
InChI-Schlüssel |
MOQRMKFNNUUTIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)
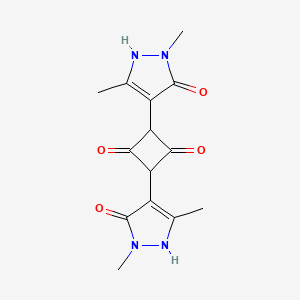
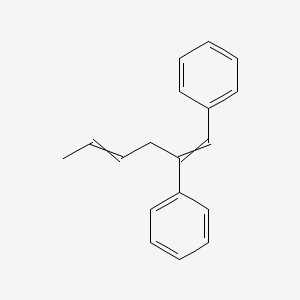

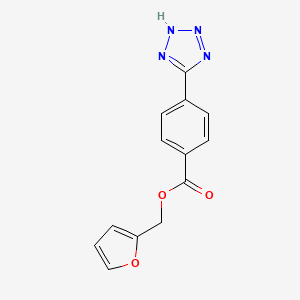


![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
